(9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
Description
This compound is a complex, multi-functional molecule featuring:
- Fmoc (9H-fluoren-9-ylmethyl) group: A widely used amine-protecting group in peptide synthesis, known for its stability under basic conditions and cleavage via piperidine .
- Chiral centers (S-configuration): Critical for biological activity and molecular recognition, common in peptide-based therapeutics .
Synthetic routes for analogous Fmoc-protected compounds (e.g., ) typically involve:
Properties
IUPAC Name |
[4-[[(2S)-1-amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N6O10/c1-24(2)35(44-39(50)54-23-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33)37(48)45(34(36(41)47)12-7-21-43-38(42)49)26-15-13-25(14-16-26)22-55-40(51)56-28-19-17-27(18-20-28)46(52)53/h3-6,8-11,13-20,24,33-35H,7,12,21-23H2,1-2H3,(H2,41,47)(H,44,50)(H3,42,43,49)/t34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBGUFDKKIFDDF-PXLJZGITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(CCCNC(=O)N)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-amino-1-oxo-5-ureidopentan-2-yl)(4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic molecule featuring a fluorenyl group, which is known for its unique electronic properties, and a carbamate functional group that contributes to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 680.70 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C37H36N4O9 |
| Molecular Weight | 680.70 g/mol |
| CAS Number | 1394238-92-6 |
| Purity | >95% |
| Storage Conditions | Store in dark, inert atmosphere at -20°C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
- Protein Binding : It demonstrates significant binding affinity to proteins, influencing various biochemical pathways and cellular responses .
- DNA Intercalation : The fluorenyl moiety can intercalate into DNA, potentially affecting gene expression and cellular replication processes .
Biological Activity
Research indicates that (9H-Fluoren-9-yl)methyl ((S)-1-amino)carbamate exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK/ERK pathway. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy is linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases by modulating oxidative stress and inflammation .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Cancer Cell Lines : A study involving breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.
- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound reduced neuronal damage in models of stroke, suggesting therapeutic potential for neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Similarity scores calculated using Tanimoto coefficient (0–1 scale) based on molecular fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
